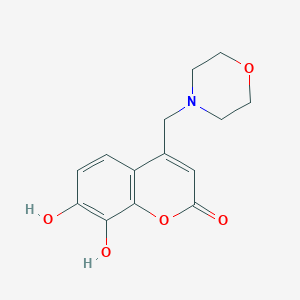

7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

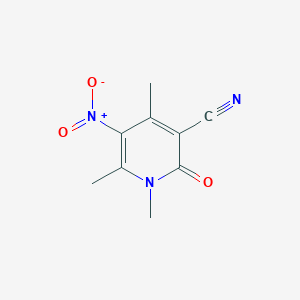

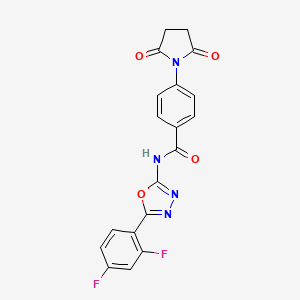

“7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” is a chemical compound with the molecular formula C14H15NO5 . It is a derivative of coumarin, a type of heterocyclic compound . The compound has a molecular weight of 277.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO4/c16-11-1-2-12-10 (7-14 (17)19-13 (12)8-11)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.27 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Morpholine Catalyzed Synthesis

A study highlighted the one-pot multicomponent synthesis of compounds containing the chromene core, catalyzed by morpholine. This approach emphasizes reducing hazardous materials use, simplicity, and cost-effectiveness, showcasing the compound's potential in green chemistry applications (Heravi, Zakeri, & Mohammadi, 2011).

DNA-PK Inhibitor Development

Research into DNA-dependent protein kinase (DNA-PK) inhibitors for cancer treatment has utilized derivatives of this compound. One study developed a key precursor for DNA-PK inhibitors, demonstrating the compound's role in synthesizing potential therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006). Another study found that substitution at the 7-position of the chromen-4-one pharmacophore with morpholine led to potent DNA-PK inhibition, highlighting the compound's significance in drug development (Clapham, Rennison, Jones, Craven, Bardos, Golding, Griffin, Haggerty, Hardcastle, Thommes, Ting, & Cano, 2012).

Spectral and DFT Studies

A detailed study provided spectroscopic analysis and quantum mechanical studies of benzopyran analogs, including 7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one. This research aimed at understanding the physicochemical properties and interactions with graphene, suggesting its applications in materials science (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing a morpholine moiety were synthesized and evaluated for their neuroprotective effects. Among these, certain compounds showed significant activity against oxidative stress, indicating the compound's potential in neuroprotection and therapy (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).

Green Chemistry Applications

The compound's derivatives were used in the synthesis of chromene incorporated dihydroquinoline derivatives under green conditions. This study demonstrates the compound's utility in promoting environmentally friendly synthetic processes (Reddy, Liên, Reddy, Lim, & Jeong, 2016).

Propiedades

IUPAC Name |

7,8-dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c16-11-2-1-10-9(8-15-3-5-19-6-4-15)7-12(17)20-14(10)13(11)18/h1-2,7,16,18H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFWTCOFBHFVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)

![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2711369.png)